An In-depth Technical Guide to the Structure and Application of Azido-C1-PEG3-C3-NH2
An In-depth Technical Guide to the Structure and Application of Azido-C1-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker Azido-C1-PEG3-C3-NH2, a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) and a primary amine, allows for sequential or orthogonal conjugation strategies, making it a valuable component in the synthesis of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Core Structure and Chemical Identity
Azido-C1-PEG3-C3-NH2 is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker. The nomenclature precisely describes its linear structure:
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Azido : A terminal azide group (N₃) that enables highly specific "click chemistry" reactions.
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C1 : A one-carbon (methylene) spacer connected to the azide group.
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PEG3 : A polyethylene glycol chain consisting of three ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the linker.
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C3 : A three-carbon (propyl) spacer.
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NH2 : A terminal primary amine group (-NH₂) that readily participates in reactions such as amidation.
The molecule's structure allows for the conjugation of two different molecules, making it an essential tool for creating complex molecular architectures.[2] The SMILES notation for this structure is [N-]=[N+]=NCCCOCCOCCOCCCN.[2]
Quantitative Data Summary
The physicochemical properties of Azido-C1-PEG3-C3-NH2 are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1162336-72-2 | [4] |
| Molecular Formula | C₁₀H₂₂N₄O₃ | [4] |
| Molecular Weight | 246.31 g/mol | [4] |
| Purity | Typically ≥95% | |
| Appearance | Colorless to slightly yellow oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, keep dry and sealed | [4] |
Molecular Structure Visualization
The following diagram illustrates the linear structure of Azido-C1-PEG3-C3-NH2, highlighting its key functional groups.
Caption: Chemical structure of Azido-C1-PEG3-C3-NH2.
Experimental Protocols
Azido-C1-PEG3-C3-NH2 is a bifunctional linker, and its utility stems from the distinct reactivity of its terminal azide and amine groups. Below are detailed experimental protocols for its most common applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of Azido-C1-PEG3-C3-NH2 can be conjugated to an alkyne-containing molecule to form a stable triazole linkage. This "click chemistry" reaction is highly efficient and bioorthogonal.[1]
Materials:
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Alkyne-functionalized molecule
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Azido-C1-PEG3-C3-NH2
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Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in deionized water)
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Sodium Ascorbate (B8700270) solution (e.g., 1 M in deionized water, freshly prepared)
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Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)
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Reaction solvent (e.g., DMSO, DMF, t-BuOH/water mixture)
Procedure:
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In a reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) in the chosen reaction solvent.
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Add Azido-C1-PEG3-C3-NH2 (1.1 to 1.5 equivalents).
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If using a ligand, add the TBTA solution (0.01-0.1 equivalents).
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Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
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Initiate the reaction by adding the CuSO₄ solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).
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Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight.
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Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
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Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.
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The desired triazole product can be purified using standard techniques such as silica (B1680970) gel chromatography or preparative HPLC.
Amide Bond Formation
The primary amine of Azido-C1-PEG3-C3-NH2 can be acylated by a carboxylic acid to form a stable amide bond. This is a common strategy for attaching the linker to proteins or other molecules bearing carboxyl groups.
Materials:
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Carboxylic acid-containing molecule
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Azido-C1-PEG3-C3-NH2
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Coupling agent (e.g., EDC, DCC, HATU)
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Anhydrous, amine-free solvent (e.g., DMF, DCM)
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Base (e.g., DIPEA) (optional, depending on the coupling agent)
Procedure:
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Dissolve the carboxylic acid-containing molecule (1 equivalent) and the coupling agent (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere.
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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In a separate vessel, dissolve Azido-C1-PEG3-C3-NH2 (1.0-1.2 equivalents) in the same anhydrous solvent.
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Add the solution of Azido-C1-PEG3-C3-NH2 to the activated carboxylic acid mixture.
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If required, add the base (e.g., DIPEA, 2-3 equivalents).
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Allow the reaction to stir at room temperature overnight.
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Monitor the reaction by LC-MS or TLC.
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After completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., EtOAc).
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The combined organic layers are then washed, dried, and concentrated.
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The crude product is purified by flash chromatography to yield the desired amide-linked conjugate.
Logical Workflow for PROTAC Synthesis
Azido-C1-PEG3-C3-NH2 is frequently used in the modular synthesis of PROTACs. The following diagram illustrates a typical workflow where the linker connects a ligand for a target protein (POI Ligand) and a ligand for an E3 ligase.
Caption: PROTAC synthesis workflow using Azido-C1-PEG3-C3-NH2.
